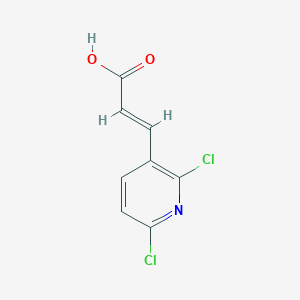

(E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

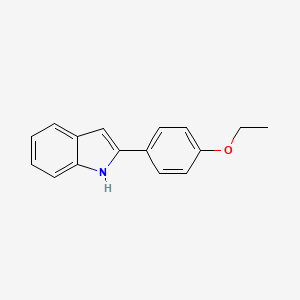

“(E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoic acid”, also known as DCPIB, is a member of the stilbene family of compounds. It has a molecular formula of C8H5Cl2NO2 and a molecular weight of 218.03 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2NO2/c9-6-3-1-5 (8 (10)11-6)2-4-7 (12)13/h1-4H, (H,12,13)/b4-2+ . This indicates that the compound has a pyridine ring with two chlorine atoms at positions 2 and 6, and a prop-2-enoic acid group attached at position 3 of the pyridine ring.Scientific Research Applications

Molecular Structure Analysis

The research on isomeric compounds similar to (E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoic acid reveals insights into molecular structure and supramolecular interactions. For example, studies have shown how the orientation of carboxylic acid groups and double bonds in certain isomers affects their molecular packing and interactions. This includes the formation of hydrogen bonds and π-π stacking interactions, which contribute to the stability and properties of the compounds (Trujillo-Ferrara et al., 2004).

Synthetic Chemistry Applications

In synthetic chemistry, the palladium-catalyzed cross-coupling of related compounds has been utilized for selective synthesis. This method demonstrates the ability to prepare disubstituted prop-2-enoic acids under mild conditions, highlighting the versatility of such chemical frameworks for synthetic applications (Abarbri et al., 2002).

Optical Materials Development

Research on positional isomers of related compounds has provided insights into the development of dynamic functional materials. These materials exhibit different phosphorescent colors and quantum yields, demonstrating reversible phosphorescent color switching in response to external stimuli. Such studies pave the way for new approaches in synthesizing organic materials with tunable optical properties (Li & Yong, 2019).

Coordination Chemistry and Photophysics

Lanthanide-based coordination polymers assembled from derivatives of benzoic acids show significant potential in the study of crystal structures and photophysical properties. These polymers demonstrate efficient light harvesting and luminescence, contributing to the understanding of materials suitable for optical applications (Sivakumar et al., 2011).

Molecular Recognition and Enantiomeric Recognition

The synthesis and characterization of pyridine-based polyamido-polyester optically active macrocycles have shown the ability to recognize enantiomers of D- and L-amino acid methyl ester hydrochlorides. This indicates the potential for developing chiral recognition materials and understanding the molecular basis of enantiomeric interactions (Zhao & Hua, 2000).

properties

IUPAC Name |

(E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-6-3-1-5(8(10)11-6)2-4-7(12)13/h1-4H,(H,12,13)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIMUJNWAXYWCK-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=CC(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1/C=C/C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2418134.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)

![1-[(3-Fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride](/img/structure/B2418147.png)

![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)

![2-[[1-[2-(2-Oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418152.png)